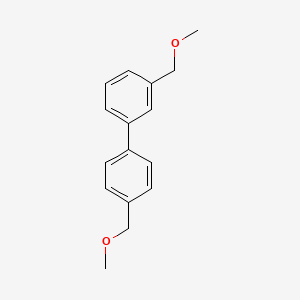![molecular formula C8H20S4Si B14249662 Tetrakis[(methylsulfanyl)methyl]silane CAS No. 410095-60-2](/img/structure/B14249662.png)
Tetrakis[(methylsulfanyl)methyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis[(methylsulfanyl)methyl]silane is an organosilicon compound with the chemical formula Si(CH2SCH3)4. This compound is characterized by the presence of four methylsulfanyl groups attached to a central silicon atom. It is a colorless liquid that is primarily used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis[(methylsulfanyl)methyl]silane can be synthesized through the reaction of silicon tetrachloride (SiCl4) with methylthiomethanol (CH3SCH2OH) in the presence of a base such as triethylamine (Et3N). The reaction proceeds as follows:
SiCl4+4CH3SCH2OH→Si(CH2SCH3)4+4HCl
The reaction is typically carried out under an inert atmosphere to prevent the hydrolysis of silicon tetrachloride.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis[(methylsulfanyl)methyl]silane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and methylthiomethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted silanes depending on the nucleophile used.
Hydrolysis: Silanols and methylthiomethanol.
Wissenschaftliche Forschungsanwendungen
Tetrakis[(methylsulfanyl)methyl]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is used in the modification of biomolecules and in the study of silicon-based life forms.
Industry: this compound is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Tetrakis[(methylsulfanyl)methyl]silane involves the interaction of its methylsulfanyl groups with various molecular targets. The compound can act as a nucleophile or electrophile depending on the reaction conditions. The silicon atom can form stable bonds with other elements, making it a versatile reagent in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(trimethylsilyl)silane: This compound has four trimethylsilyl groups attached to a central silicon atom.
Tetrakis(vinyldimethylsiloxy)silane: This compound has four vinyldimethylsiloxy groups attached to a central silicon atom.
Uniqueness
Tetrakis[(methylsulfanyl)methyl]silane is unique due to the presence of methylsulfanyl groups, which impart distinct chemical properties. These groups make the compound more reactive towards oxidation and substitution reactions compared to its analogs with different substituents.
Eigenschaften
CAS-Nummer |
410095-60-2 |
|---|---|
Molekularformel |
C8H20S4Si |
Molekulargewicht |
272.6 g/mol |
IUPAC-Name |
tetrakis(methylsulfanylmethyl)silane |
InChI |
InChI=1S/C8H20S4Si/c1-9-5-13(6-10-2,7-11-3)8-12-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
QRBIFQIFNPPNKD-UHFFFAOYSA-N |
Kanonische SMILES |
CSC[Si](CSC)(CSC)CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


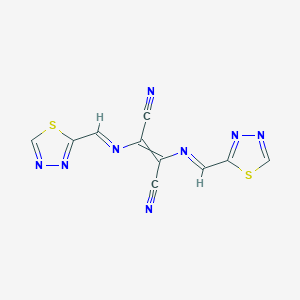
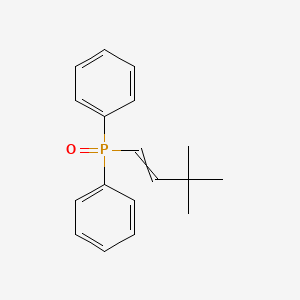

![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)

![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)
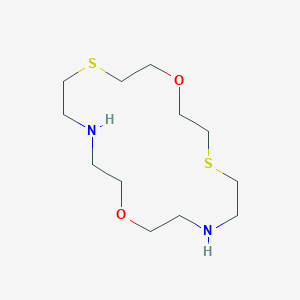

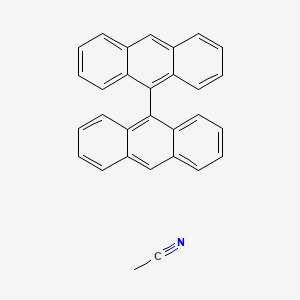

![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
